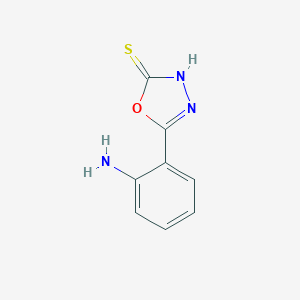

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Descripción general

Descripción

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of anthranilic acid hydrazide with 1,1’-carbonyldiimidazole in tetrahydrofuran (THF). This reaction yields 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-one, which can be further converted to the thione derivative by heating above its melting point .

Another method involves the reaction of 1-o-aminobenzoyl-4,4-dimethylsemicarbazide with dimethylformamide (DMF), which eliminates methylamine and forms the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can convert the thione group to other functional groups.

Substitution: The amino group on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Building Block

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It undergoes various chemical reactions such as oxidation, reduction, and substitution to form derivatives with diverse biological and chemical properties. For instance:

- Oxidation : Can yield different oxadiazole derivatives using oxidizing agents like hydrogen peroxide.

- Reduction : The thione group can be converted to other functional groups using reducing agents such as sodium borohydride.

- Substitution : The amino group can react with acyl chlorides or alkyl halides to introduce new functionalities.

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. A study reported the synthesis of various derivatives which were tested against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MIC) in the range of 62 to 68 μg/ml for the most active compounds .

Antifungal Activity

The compound also demonstrates antifungal properties. Testing against Candida albicans and Aspergillus niger revealed some derivatives with MIC values around 52 to 60 μg/ml .

Anticancer Potential

This compound has been investigated for its anticancer properties. A series of studies indicated that certain derivatives possess significant inhibitory effects on cancer cell lines. For example:

- Compounds were synthesized that showed IC50 values lower than 10 μM against various cancer cell lines including MCF-7 (breast cancer) and HEPG2 (liver cancer) .

- One derivative demonstrated an IC50 value of 1.18 µM against multiple cancer cell lines, indicating strong potential for further development as an anticancer agent .

Material Science Applications

In addition to its biological applications, this compound is utilized in material science for developing new materials with specific properties such as conductivity and fluorescence. Its structural characteristics allow for modifications that can enhance material performance in electronic devices and sensors.

Mecanismo De Acción

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparación Con Compuestos Similares

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:

- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine

- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine

These compounds share the oxadiazole core structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Actividad Biológica

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties. The data presented here is derived from various studies and reviews, highlighting the compound's potential as a therapeutic agent.

Chemical Structure and Synthesis

The structure of this compound consists of an oxadiazole ring with a thiol group and an amino-substituted phenyl moiety. The synthesis typically involves the reaction of hydrazine derivatives with carbon disulfide under alkaline conditions, followed by acidification to yield the thiol form.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. The compound this compound has shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 52 μg/mL |

| Aspergillus niger | 56 μg/mL |

The compound exhibited varying degrees of activity against these microorganisms, with notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. A study evaluated its effects on HeLa cancer cell lines using the MTT assay. The results indicated dose-dependent inhibition of cell growth.

Table 2: Anticancer Activity of this compound

| Compound | IC50 (μM) |

|---|---|

| This compound | 10.64 - 33.62 |

The IC50 values suggest that this compound has comparable potency to established anticancer agents like Cisplatin . The presence of electron-withdrawing groups on the phenyl ring significantly enhances its anticancer efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It interferes with key enzymes involved in cancer cell proliferation and microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.

Molecular docking studies have indicated that the compound can effectively bind to targets such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in cancer biology .

Case Studies

In a recent study focusing on a series of oxadiazole derivatives including this compound:

- Study Design : Various derivatives were synthesized and screened for their biological activities.

- Findings : Compounds with specific substitutions showed enhanced antibacterial and anticancer properties compared to the parent structure.

This reinforces the importance of structural modifications in developing more potent derivatives for therapeutic applications .

Propiedades

IUPAC Name |

5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSDCSVJMSVSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357898 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32058-76-7 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WL8388TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.